
4-Hydroxy-1-phenyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-phenyl-2-naphthamide is a chemical compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a naphthalene ring system substituted with a hydroxy group at the 4-position and a phenyl group at the 1-position, along with an amide functional group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-phenyl-2-naphthamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-1-naphthaldehyde and aniline.
Condensation Reaction: The 4-hydroxy-1-naphthaldehyde undergoes a condensation reaction with aniline in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of fluorescent sensors for detecting metal ions like mercury.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. By inhibiting these enzymes, it can modulate the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.
Fluorescent Sensing: In the case of its use as a fluorescent sensor, the compound forms a complex with metal ions, leading to changes in its fluorescence properties.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-phenyl-2-naphthamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other naphthamide derivatives, such as 1,8-naphthalimide and 4-hydroxy-2-quinolone, share structural similarities but differ in their functional groups and biological activities
Uniqueness: The presence of both hydroxy and phenyl groups in this compound contributes to its unique chemical reactivity and biological activity. .
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-hydroxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c18-17(20)14-10-15(19)12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20) |
InChI-Schlüssel |
RQNLMFYNTJNGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


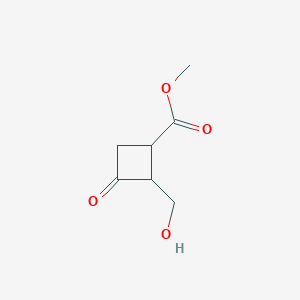
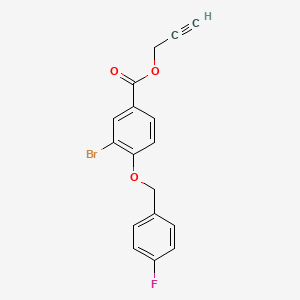
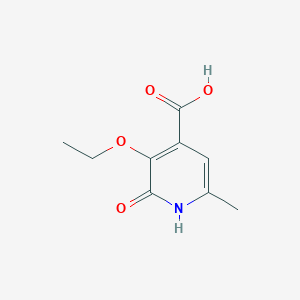
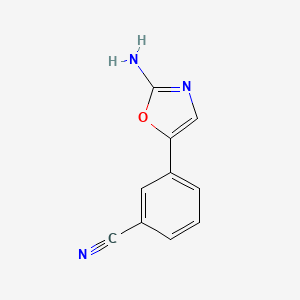
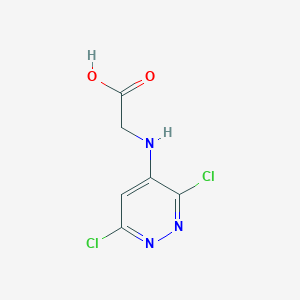
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)


![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)

